Bayleton BCF, also known as triadimefon, is a systemic fungicide belonging to the triazole class of compounds. Its chemical formula is , and it is primarily used in agricultural settings to control a variety of fungal diseases in crops. The compound exhibits a white crystalline appearance and is soluble in organic solvents but has limited solubility in water. Bayleton BCF works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and reproduction.
Bayleton BCF is effective against a range of fungal pathogens including:
The compound's mechanism involves blocking the formation of ergosterol, which is critical for maintaining fungal cell integrity. This action leads to the disruption of cellular processes and ultimately results in the death of the pathogen.
The synthesis of Bayleton BCF can be accomplished through several methods:
Bayleton BCF is primarily used in agriculture as a fungicide for:
Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing comprehensive protection against pathogens.
Studies on Bayleton BCF have shown its interactions with various biological systems:
Bayleton BCF shares similarities with other triazole fungicides, which include:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Propiconazole | Ergosterol synthesis inhibition | Broader spectrum against fungi | |
| Tebuconazole | Inhibition of ergosterol biosynthesis | Highly effective on various crops | |
| Myclobutanil | Disruption of fungal cell wall | Long residual activity |
Bayleton BCF is particularly noted for its systemic action and effectiveness against specific fungal pathogens that may not be as susceptible to other triazoles. Its ability to degrade into triadimenol also provides an additional layer of fungicidal activity.
Triadimefon exerts its primary fungicidal activity through the specific inhibition of sterol 14-alpha demethylase, a crucial cytochrome P450 enzyme designated as CYP51 in the ergosterol biosynthesis pathway [1] [2] [3]. This enzyme catalyzes the demethylation of lanosterol, converting it to essential sterol intermediates that ultimately lead to ergosterol production [7] [8]. The triazole ring of triadimefon coordinates directly with the heme iron center of the CYP51 enzyme, forming a stable enzyme-inhibitor complex that prevents normal catalytic function [9] [10].
The molecular mechanism involves the nitrogen atom of the triazole ring acting as the sixth axial ligand to the heme iron, displacing the natural substrate and blocking the enzyme's active site [9] [8]. This coordination results in a characteristic type II difference spectrum in spectrophotometric analyses, confirming the formation of the azole-cytochrome P450 complex [3] [9]. The binding affinity of triadimefon for fungal CYP51 demonstrates high specificity, with dissociation constants in the nanomolar range for sensitive fungal species [1] [2].
Inhibition of sterol 14-alpha demethylase leads to the accumulation of toxic sterol intermediates, particularly lanosterol and other 14-methylated sterols, while simultaneously depleting ergosterol levels [11] [9] [7]. This dual effect disrupts fungal membrane composition and integrity, as ergosterol serves as the primary sterol component essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes [12] [13]. The resulting membrane dysfunction impairs vital cellular processes including nutrient uptake, waste elimination, and ion transport [11] [7].
The cytochrome P450 modulation extends beyond direct CYP51 inhibition to affect the broader P450 enzyme system [14] [15]. Triadimefon interferes with NADPH-cytochrome P450 reductase activity, disrupting the electron transport chain essential for P450 function [14] [16]. This systemic disruption affects multiple cytochrome P450-dependent reactions involved in sterol biosynthesis, xenobiotic metabolism, and cellular detoxification processes [6] [17].
Table 1: Primary Biochemical Mechanisms of Triadimefon Fungicidal Activity
| Mechanism | Target Enzyme/Pathway | Primary Effect | Secondary Effect |
|---|---|---|---|
| Sterol 14α-demethylase inhibition | CYP51A/B (Lanosterol 14α-demethylase) | Accumulation of lanosterol intermediates | Membrane dysfunction |
| Cytochrome P450 disruption | Cytochrome P450 monooxygenases | Disrupted oxidative metabolism | Cellular stress response |
| Ergosterol biosynthesis blockade | Ergosterol biosynthetic pathway | Depletion of ergosterol | Growth inhibition |
| Membrane integrity disruption | Fungal cell membrane | Altered membrane permeability | Cell death |
| Multi-enzyme complex interference | Sterol biosynthesis enzyme complexes | Metabolic pathway disruption | Reduced fungal viability |
Research findings demonstrate that triadimefon treatment results in significant alterations to the sterol profile of treated fungi, with substantial increases in lanosterol and 24-methylenedihydrolanosterol concentrations accompanied by corresponding decreases in ergosterol content [18] [11]. These biochemical changes correlate directly with fungal growth inhibition and morphological abnormalities observed in sensitive species [4] [19].
Table 2: Sterol Biosynthesis Pathway Enzyme Interference by Triadimefon
| Enzyme | Normal Function | Triadimefon Effect | Consequence |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | Demethylation of lanosterol | Direct inhibition via azole binding | Lanosterol accumulation |
| Sterol C-4 methyl oxidase | C-4 demethylation reactions | Indirect interference | Sterol intermediate buildup |
| Sterol reductase | Sterol reduction reactions | Downstream disruption | Abnormal sterol production |
| Sterol desaturase | Sterol desaturation | Metabolic imbalance | Membrane composition changes |
| HMG-CoA reductase | Rate-limiting step in sterol synthesis | Feedback regulation disruption | Pathway downregulation |
While the primary mechanism of triadimefon involves sterol biosynthesis inhibition, emerging research indicates secondary effects on fungal cytoskeletal systems, particularly microtubule assembly and function [20] [19]. Microtubules, composed primarily of α-tubulin and β-tubulin heterodimers, play essential roles in fungal cell division, organelle transport, and maintenance of cell shape [21] [22]. Disruption of microtubule dynamics represents a significant secondary mechanism contributing to the overall fungicidal efficacy of triazole compounds [20] [19].
The interaction between triadimefon and tubulin occurs through binding to specific sites on the β-tubulin subunit, similar to other microtubule-disrupting agents [20] [23]. This binding interferes with the normal polymerization-depolymerization dynamics essential for proper microtubule function [22] [23]. The compound appears to stabilize the GDP-bound form of tubulin, preventing the conformational changes necessary for microtubule assembly [22] [23].
Experimental evidence from fungal systems demonstrates that triadimefon treatment results in abnormal hyphal branching patterns and disrupted cytoskeletal organization [4] [19]. These morphological changes suggest interference with microtubule-dependent processes including nuclear division, organelle positioning, and directional growth [20] [19]. The disruption of microtubule assembly appears to be concentration-dependent, with higher concentrations of triadimefon producing more pronounced cytoskeletal abnormalities [19].
Research utilizing fluorescence microscopy and electron microscopy techniques has revealed that triadimefon exposure leads to the formation of aberrant microtubule structures and the accumulation of tubulin aggregates within fungal cells [20] [19]. These structural abnormalities correlate with impaired cell division and the development of multinucleate cells, indicating fundamental disruption of the cell division machinery [19].
The microtubule disruption mechanism appears to be secondary to the primary sterol biosynthesis inhibition but contributes significantly to the overall antifungal efficacy [20] [19]. The combination of membrane dysfunction from ergosterol depletion and cytoskeletal disruption from microtubule interference creates a synergistic effect that enhances fungicidal activity [19].
Triadimefon demonstrates extensive multi-site metabolic interference extending beyond its primary targets to affect numerous cellular processes essential for fungal viability [5] [6] [24]. This broad-spectrum metabolic disruption involves interference with amino acid metabolism, carbohydrate utilization, lipid homeostasis, and energy production systems [5] [6] [24].
Amino acid metabolism experiences significant disruption following triadimefon exposure, with particular effects on phenylalanine, glutathione, and sphingolipid pathways [5] [24]. The compound interferes with amino acid biosynthetic enzymes, leading to reduced protein synthesis capacity and altered cellular amino acid profiles [5] [24]. Research demonstrates substantial changes in glutamine, glutamate, glycine, isoleucine, lysine, serine, and proline concentrations in treated fungal cells [5] [24].
Carbohydrate metabolism undergoes extensive alterations characterized by disrupted glucose utilization and altered energy production pathways [6] [24]. Triadimefon treatment results in modified expression of genes involved in carbohydrate metabolism, leading to reduced maltotriose utilization and altered fermentation patterns [5] [24]. These changes contribute to overall energy deficits that compromise cellular maintenance and growth processes [6] [24].
Lipid metabolism experiences comprehensive disruption affecting both fatty acid synthesis and oxidation pathways [18] [6] [24]. The compound alters membrane lipid composition beyond the direct effects on ergosterol biosynthesis, affecting phospholipid profiles and fatty acid distributions [18] [6]. Research indicates increased phosphatidylcholine concentrations and elevated levels of specific fatty acids including C16:0, C18:0, and C18:3 [18] [6].
Table 3: Multi-Site Metabolic Interference Mechanisms of Triadimefon
| Metabolic System | Primary Target | Interference Mechanism | Cellular Consequence | Evidence Level |
|---|---|---|---|---|
| Sterol biosynthesis pathway | CYP51 sterol demethylase | Direct enzyme inhibition | Membrane dysfunction | Direct (high) |
| Amino acid metabolism | Amino acid biosynthetic enzymes | Metabolic flux disruption | Protein synthesis impairment | Indirect (moderate) |
| Carbohydrate metabolism | Glucose metabolism enzymes | Feedback regulation alteration | Energy production deficit | Indirect (moderate) |
| Lipid metabolism | Fatty acid synthesis/oxidation | Membrane composition changes | Altered membrane properties | Indirect (moderate) |
| Oxidative phosphorylation | Electron transport chain | Oxidative stress induction | Cellular damage | Direct (moderate) |
| Glutathione metabolism | Glutathione synthesis/cycling | Antioxidant system disruption | Oxidative damage | Direct (moderate) |
| Sphingolipid metabolism | Sphingolipid biosynthesis | Lipid homeostasis disruption | Signal transduction disruption | Direct (moderate) |
| Energy metabolism | ATP synthesis machinery | Mitochondrial dysfunction | Cell death | Indirect (high) |
Oxidative stress represents a significant component of the multi-site metabolic interference [5] [6] [24]. Triadimefon exposure leads to increased production of reactive oxygen species and disruption of antioxidant defense systems [5] [6]. The compound affects glutathione metabolism, reducing the cellular capacity to manage oxidative damage [5] [6]. This oxidative stress contributes to lipid peroxidation, protein oxidation, and DNA damage [5] [6].
Energy metabolism experiences comprehensive disruption through multiple mechanisms including mitochondrial dysfunction and altered ATP synthesis [6] [24]. The compound affects oxidative phosphorylation efficiency and disrupts the electron transport chain, leading to reduced energy production capacity [6] [24]. These energy deficits compromise essential cellular processes and contribute to overall fungal cell death [6] [24].
Table 4: Concentration-Dependent Effects of Triadimefon on Fungal Metabolism
| Concentration Range | Primary Effect | Biochemical Response | Fungal Viability |
|---|---|---|---|
| 0.1-1.0 μM | CYP51 binding initiation | Enzyme-inhibitor complex formation | 90-95% |
| 1-10 μM | Sterol synthesis inhibition | Lanosterol accumulation | 70-90% |
| 10-50 μM | Membrane dysfunction onset | Ergosterol depletion | 40-70% |
| 50-100 μM | Growth inhibition | Metabolic pathway disruption | 10-40% |
| 100-500 μM | Cellular stress response | Oxidative stress activation | 1-10% |
| >500 μM | Cell death | Complete metabolic collapse | <1% |
The multi-site metabolic interference demonstrates concentration-dependent effects, with low concentrations primarily affecting sterol biosynthesis and higher concentrations producing widespread metabolic disruption [5] [6] [24]. This concentration-response relationship explains the broad fungicidal spectrum and the difficulty fungi encounter in developing resistance to triadimefon [25] [26] [27].
The primary molecular target of triadimefon is the cytochrome P450 enzyme lanosterol fourteen alpha demethylase, encoded by the CYP51 gene family. This enzyme plays a crucial role in ergosterol biosynthesis, and its inhibition by triadimefon disrupts fungal membrane integrity [3] [4]. Target-site mutations represent the most direct mechanism by which fungal pathogens develop resistance to triadimefon, with specific amino acid substitutions significantly reducing the binding affinity of the compound to its target enzyme [5] [6].
The most extensively documented target-site mutations occur at several critical positions within the CYP51A gene. In Aspergillus fumigatus, the glycine fifty-four position mutations (G54E, G54R, G54V) have been identified as major contributors to azole resistance, conferring high-level resistance to multiple triazole compounds including triadimefon [7] [8]. These mutations are particularly concerning due to their association with pan-azole resistance patterns, making affected isolates resistant to both agricultural and medical triazole compounds [9].
The leucine ninety-eight to histidine substitution (L98H) represents another critical mutation, typically occurring in conjunction with tandem repeat insertions in the CYP51A promoter region. This mutation has been documented across multiple geographic regions and demonstrates strong correlation with environmental azole exposure [9] [10]. The combination of the thirty-four base-pair tandem repeat (TR34) with the L98H mutation has become particularly widespread, with phylogenetic analyses suggesting multiple independent origins of this resistance mechanism [6].
Position one hundred twenty-one mutations, particularly the tyrosine to phenylalanine substitution (Y121F), often occur as part of complex mutation patterns. The TR46/Y121F/T289A combination represents a particularly potent resistance mechanism, conferring high-level resistance to multiple azole compounds [7] [8]. This mutation complex has been identified in both clinical and environmental isolates, providing strong evidence for the environmental origin of azole resistance [9].
In plant pathogenic fungi, the tyrosine one hundred thirty-four to phenylalanine mutation (Y134F) has emerged as a significant resistance mechanism. Studies in Puccinia striiformis have demonstrated that this mutation confers moderate levels of triadimefon resistance and follows Mendelian inheritance patterns, suggesting single-gene control of the resistance phenotype [5] [11]. The dominance of this mutation facilitates rapid spread through fungal populations, as even heterozygous individuals display reduced sensitivity to triadimefon [5].
The methionine two hundred twenty position represents another hotspot for resistance-conferring mutations. Substitutions at this position (M220I, M220V, M220T, M220K) have been associated with prolonged azole treatment in clinical settings and demonstrate varying degrees of cross-resistance to different triazole compounds [8]. These mutations appear to be selected primarily through medical azole usage rather than environmental exposure to agricultural fungicides [7].
Position four hundred forty-eight mutations, particularly the glycine to serine substitution (G448S), demonstrate compound-specific resistance patterns. This mutation confers resistance primarily to itraconazole and posaconazole while maintaining sensitivity to other azole compounds, suggesting that the mutation affects the binding specificity of different triazole molecules differently [8].
The evolutionary dynamics of target-site mutations reveal complex patterns of selection and fixation within fungal populations. Whole-genome sequencing studies have identified evidence for recombination within the CYP51A gene, potentially accelerating the development of novel resistance mechanisms [7] [6]. The coexistence of multiple amino acid substitutions at high frequencies suggests that certain mutation combinations provide significant fitness advantages under azole selection pressure [6].
Molecular epidemiological studies have revealed that target-site mutations can arise independently in geographically distant populations, indicating convergent evolution under similar selection pressures [6]. This pattern suggests that the molecular constraints imposed by enzyme structure and function limit the number of viable resistance mutations, leading to the repeated evolution of the same amino acid substitutions across different fungal lineages [3].
| Gene | Amino Acid Position | Mutation | Fungal Species | Resistance Level | Cross-Resistance Pattern |
|---|---|---|---|---|---|
| CYP51A | 54 | G54E/R/V | Aspergillus fumigatus | High | Pan-azole |
| CYP51A | 98 | L98H | Aspergillus fumigatus | High | Pan-azole |
| CYP51A | 121 | Y121F | Aspergillus fumigatus | High | Pan-azole |
| CYP51A | 134 | Y134F | Puccinia striiformis | Moderate | Triazole-specific |
| CYP51A | 136 | Y136F | Blumeria graminis | High | DMI-specific |
| CYP51A | 138 | G138S | Aspergillus fumigatus | High | Medical triazoles |
| CYP51A | 220 | M220I/V/T/K | Aspergillus fumigatus | High | Pan-azole |
| CYP51A | 448 | G448S | Aspergillus fumigatus | Moderate | ITC/POS specific |
Beyond direct target-site modifications, fungal populations have evolved sophisticated epigenetic mechanisms to regulate the expression of detoxification enzymes in response to triadimefon exposure. These regulatory systems provide adaptive flexibility that allows fungi to rapidly respond to changing chemical environments without requiring permanent genetic alterations [12] [13].
The nuclear factor erythroid two related factor two (NRF2) signaling pathway represents a central hub for epigenetic regulation of detoxification responses in fungi. Upon triadimefon exposure, this pathway undergoes extensive chromatin remodeling that facilitates the coordinated upregulation of multiple detoxification enzyme families [13]. The epigenetic modifications associated with NRF2 activation include histone acetylation, methylation, and the recruitment of chromatin remodeling complexes that enhance transcriptional accessibility [12].
Histone modification patterns play crucial roles in the epigenetic regulation of triadimefon resistance. Acetylation of histone H3 at lysine four and lysine nine has been associated with the activation of cytochrome P450 genes involved in azole metabolism [12]. These modifications are mediated by histone acetyltransferases that utilize acetyl coenzyme A as a cofactor, linking cellular metabolic status to epigenetic regulation of detoxification pathways [12].
DNA methylation represents another critical epigenetic mechanism influencing triadimefon resistance. Hypomethylation of CYP51 gene promoter regions has been associated with constitutive overexpression of the target enzyme, providing a mechanism for resistance that does not require specific point mutations [12]. The regulation of DNA methylation is influenced by the availability of S-adenosylmethionine, creating a direct link between cellular metabolism and epigenetic control of resistance mechanisms [12].
The PWWP domain-containing protein Crf4-3 has been identified as a specific epigenetic regulator of azole resistance in fungal pathogens. This protein specifically modulates the expression of ERG11 and related genes through chromatin modifications that enhance transcriptional activation upon azole exposure [14]. The identification of such specific epigenetic regulators provides new potential targets for overcoming azole resistance [14].
Chromatin remodeling complexes play essential roles in the dynamic regulation of detoxification enzyme expression. These ATP-dependent complexes facilitate the repositioning of nucleosomes to allow transcriptional machinery access to previously silenced gene regions [12]. The coordinate action of multiple chromatin remodeling complexes enables the rapid and reversible activation of detoxification pathways in response to triadimefon exposure [13].
The temporal dynamics of epigenetic regulation reveal sophisticated patterns of gene expression control. Initial exposure to triadimefon triggers rapid histone modifications that activate immediate response genes, followed by more stable epigenetic changes that maintain elevated expression of detoxification enzymes [14]. This biphasic response allows fungi to mount both acute and chronic adaptive responses to azole exposure [13].
Metabolic cofactor availability significantly influences epigenetic regulation of detoxification pathways. The concentration of cofactors such as acetyl coenzyme A, S-adenosylmethionine, and alpha-ketoglutarate directly affects the activity of chromatin-modifying enzymes [12]. This creates a feedback mechanism whereby cellular metabolic status influences the epigenetic regulation of genes involved in xenobiotic metabolism [12].
The integration of metabolic and epigenetic regulation creates complex regulatory networks that respond to triadimefon exposure. Metabolic enzymes such as isocitrate dehydrogenase can produce oncometabolites that inhibit chromatin-modifying enzymes, leading to global changes in gene expression patterns [12]. These metabolic-epigenetic interactions provide additional layers of regulation that can influence fungal susceptibility to triadimefon [12].
Epigenetic inheritance mechanisms allow fungi to transmit resistance-associated chromatin states to daughter cells even in the absence of continued triadimefon exposure. This transgenerational epigenetic inheritance can contribute to the persistence of resistance phenotypes in fungal populations and may explain some cases of apparent resistance that cannot be attributed to specific genetic mutations [12].
The reversibility of epigenetic modifications presents both challenges and opportunities for resistance management. While epigenetic resistance mechanisms can be potentially reversed through the removal of selection pressure, they can also be rapidly reestablished upon re-exposure to triadimefon [13]. Understanding these dynamics is crucial for developing effective resistance management strategies [12].
The phenomenon of cross-resistance between triadimefon and structurally related azole compounds represents a critical challenge in fungal disease management. Cross-resistance patterns are determined by the molecular similarity of compound structures, the specificity of resistance mechanisms, and the degree of overlap in their modes of action [9] [10] [15].
Molecular structural analysis reveals that triadimefon shares significant structural similarity with other demethylation inhibitor (DMI) triazole compounds. The presence of the triazole ring system and similar molecular conformations enables cross-resistance through shared binding sites and metabolic pathways [15]. Computational modeling studies have demonstrated that compounds with similar three-dimensional structures adopt comparable binding poses within the CYP51 active site, facilitating cross-resistance development [15].
Cross-resistance patterns between triadimefon and tebuconazole demonstrate moderate correlation coefficients, reflecting partial overlap in resistance mechanisms. Studies in Puccinia striiformis have revealed correlation coefficients of approximately 0.32, indicating that while some resistance mechanisms are shared, compound-specific resistance also occurs [16]. This pattern suggests that rotation between these compounds may provide some benefit in resistance management strategies [16].
The relationship between triadimefon and hexaconazole shows stronger cross-resistance patterns, with correlation coefficients reaching 0.45 in field populations of Puccinia striiformis [16]. Both compounds belong to the DMI triazole class and demonstrate similar resistance profiles, particularly in isolates carrying specific CYP51 mutations [16]. The moderate correlation suggests that hexaconazole may retain some efficacy against triadimefon-resistant isolates, but this efficacy is significantly reduced compared to sensitive populations [16].
Propiconazole demonstrates high levels of cross-resistance with triadimefon, particularly in Aspergillus fumigatus populations. Correlation coefficients exceed 0.78, indicating substantial overlap in resistance mechanisms [15]. This strong cross-resistance is attributed to the similar molecular structures and shared binding characteristics within the CYP51 active site [15]. The high correlation suggests that resistance to one compound strongly predicts resistance to the other [17].
Bromuconazole shows similarly high cross-resistance patterns with triadimefon, with correlation coefficients reaching 0.82 in experimental evolution studies [17]. Laboratory selection experiments have demonstrated that fungi evolved under bromuconazole pressure develop cross-resistance to triadimefon through shared molecular mechanisms [17]. The stepwise increase in resistance to both compounds during selection experiments provides evidence for common resistance pathways [17].
Epoxiconazole represents one of the strongest cross-resistance relationships with triadimefon, showing correlation coefficients of 0.85 in multiple fungal species [17]. This high correlation reflects the similar molecular structures and shared resistance mechanisms between these compounds [15]. Field studies have confirmed that epoxiconazole usage can select for triadimefon-resistant populations, highlighting the practical implications of cross-resistance [10].
Difenoconazole demonstrates the highest level of cross-resistance with triadimefon among agricultural azole compounds, with correlation coefficients exceeding 0.91 [17]. Experimental evolution studies have shown that difenoconazole imposes the strongest selection for cross-resistance to medical triazoles, including compounds structurally similar to triadimefon [17]. This very high correlation suggests that these compounds share nearly identical resistance mechanisms [17].
Cross-resistance between triadimefon and medical triazole compounds presents significant clinical implications. Voriconazole, a critical medical triazole, shows moderate to high cross-resistance with triadimefon, with correlation coefficients reaching 0.65 [17]. This cross-resistance is particularly concerning because it suggests that environmental exposure to triadimefon can compromise the efficacy of medical treatments for invasive fungal infections [9] [10].
Itraconazole demonstrates high levels of cross-resistance with triadimefon, showing correlation coefficients of 0.75 in multiple studies [17]. The strong correlation between resistance to these compounds has important implications for the treatment of aspergillosis and other invasive fungal infections [9]. Environmental isolates of Aspergillus fumigatus that have developed resistance to triadimefon through agricultural exposure often show reduced susceptibility to itraconazole [10].
The molecular basis of cross-resistance involves multiple overlapping mechanisms. Target-site mutations such as TR34/L98H and TR46/Y121F/T289A confer resistance to multiple azole compounds simultaneously [9] [10]. These mutations alter the binding affinity of the CYP51 enzyme for the entire class of azole compounds rather than conferring resistance to specific individual compounds [3].
Efflux pump upregulation represents another mechanism contributing to cross-resistance patterns. Many efflux transporters demonstrate broad substrate specificity that encompasses multiple azole compounds [1] [18]. The overexpression of these transporters can simultaneously reduce the intracellular accumulation of structurally related azole compounds, leading to cross-resistance [19] [20].
| Compound 1 | Compound 2 | Chemical Class | Cross-Resistance Level | Correlation Coefficient | Fungal Species Tested | Clinical Significance |
|---|---|---|---|---|---|---|
| Triadimefon | Tebuconazole | DMI Triazole | Low-Moderate | 0.32 | Puccinia striiformis | Limited |
| Triadimefon | Hexaconazole | DMI Triazole | Moderate | 0.45 | Puccinia striiformis | Moderate |
| Triadimefon | Propiconazole | DMI Triazole | High | 0.78 | Aspergillus fumigatus | High |
| Triadimefon | Bromuconazole | DMI Triazole | High | 0.82 | Aspergillus fumigatus | High |
| Triadimefon | Epoxiconazole | DMI Triazole | High | 0.85 | Aspergillus fumigatus | High |
| Triadimefon | Difenoconazole | DMI Triazole | Very High | 0.91 | Aspergillus fumigatus | Very High |
| Triadimefon | Voriconazole | Medical Triazole | Moderate-High | 0.65 | Aspergillus fumigatus | Critical |
| Triadimefon | Itraconazole | Medical Triazole | High | 0.75 | Aspergillus fumigatus | Critical |
The incomplete cross-resistance observed between some azole compounds provides opportunities for resistance management through compound rotation strategies. Compounds showing lower correlation coefficients may retain partial efficacy against resistant populations, though this efficacy is typically reduced compared to sensitive populations [21]. Understanding these patterns is essential for developing effective anti-resistance strategies that maximize the longevity of available azole compounds [22] [21].
Environmental factors influence the expression and development of cross-resistance patterns. Field studies have demonstrated that the intensity and frequency of azole applications affect the strength of cross-resistance relationships [22]. High-pressure selection environments tend to produce broader cross-resistance patterns, while more moderate selection may result in compound-specific resistance mechanisms [21].